Glesatinib

概要

準備方法

グレサチニブの調製には、複数の合成経路と反応条件が関与します。この化合物は、グリコール酸塩(カプセル、非ミクロン化、ミクロン化、およびミクロン化バージョン2錠剤)と遊離塩基製剤(遊離塩基懸濁カプセルおよび噴霧乾燥分散錠剤)を含むさまざまな製剤で開発されてきました。 これらの製剤は、薬物曝露を強化し、製造プロセスを最適化するために開発されました .

化学反応の分析

グレサチニブは、酸化、還元、置換など、いくつかの種類の化学反応を受けます。これらの反応で使用される一般的な試薬と条件には、酸化のための過酸化水素、還元のための水素化ホウ素ナトリウム、および置換反応のためのさまざまなハロゲン化剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

グレサチニブは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用を持っています。医学では、間葉上皮転換因子とAXL受容体型チロシンキナーゼを阻害することにより、非小細胞肺がんを治療する可能性について調査されています。生物学では、がん細胞における多剤耐性のメカニズムを研究し、この耐性を克服するための新しい治療戦略を探求するために使用されています。 化学では、グレサチニブは、チロシンキナーゼ阻害剤の合成と反応性を研究するためのモデル化合物として役立ちます .

科学的研究の応用

Glesatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat non-small cell lung cancer by inhibiting the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. In biology, it is used to study the mechanisms of multidrug resistance in cancer cells and to explore new therapeutic strategies for overcoming this resistance. In chemistry, this compound serves as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors .

作用機序

グレサチニブは、間葉上皮転換因子とAXL受容体型チロシンキナーゼを阻害することによってその効果を発揮します。これらのキナーゼは、細胞増殖、生存、および移動を含むさまざまな細胞プロセスに関与しています。これらのキナーゼを阻害することにより、グレサチニブは腫瘍の増殖と生存を促進するシグナル伝達経路を阻害します。 この化合物は、キナーゼの不活性コンホメーションに結合し、その活性化とその後の下流シグナル伝達を防ぎます .

類似化合物との比較

グレサチニブは、間葉上皮転換因子とAXL受容体型チロシンキナーゼの両方を二重に阻害するという点で、チロシンキナーゼ阻害剤の中でユニークです。類似の化合物には、クリゾチニブ、カボザンチニブ、フォレチニブなどがあり、これらも間葉上皮転換因子を標的としていますが、選択性と結合メカニズムが異なります。 グレサチニブは、間葉上皮転換因子とAXL受容体型チロシンキナーゼの両方を阻害できるため、これらの経路における遺伝子変化のあるがんを治療するための有望な候補となっています .

生物活性

Glesatinib (MGCD265) is an investigational compound primarily targeting the mesenchymal-epithelial transition factor (MET) and AXL receptor tyrosine kinases. Its biological activity has been extensively studied in the context of non-small cell lung cancer (NSCLC), particularly in patients with MET activating alterations. This article reviews the biological activity of this compound, focusing on its efficacy, safety, mechanisms of action, and resistance profiles based on recent clinical studies and research findings.

This compound acts as a dual inhibitor of both MET and smoothened (SMO) pathways. By inhibiting MET signaling, this compound disrupts pathways that contribute to tumor growth and survival in cancers characterized by MET dysregulation. Additionally, its interaction with SMO suggests potential applications in cancers with aberrant Hedgehog signaling pathways.

Phase II Studies

Recent studies have evaluated this compound's efficacy in patients with advanced, pre-treated NSCLC exhibiting MET alterations. In a Phase II trial, this compound was administered at two different dosages (1050 mg BID and 750 mg BID) to cohorts based on the presence of MET mutations or amplifications. The results indicated:

- Overall Response Rate (ORR) : 11.8%

- Median Progression-Free Survival : 4.0 months

- Median Overall Survival : 7.0 months

Among patients with specific MET exon 14 mutations, the ORR was notably higher at 25% when testing circulating tumor DNA (ctDNA) compared to 10.7% with tumor tissue testing .

Summary of Efficacy Findings

| Study Type | Population | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Phase II | Advanced NSCLC | 11.8 | 4.0 | 7.0 |

| MET exon 14 | Tumor tissue | 10.7 | - | - |

| MET exon 14 | Circulating tumor DNA | 25.0 | - | - |

Safety Profile

This compound has shown an acceptable safety profile, with common adverse events including:

- Diarrhea : 82.4%

- Nausea : 50%

- Increased Alanine Aminotransferase : 41.2%

- Fatigue : 38.2%

- Increased Aspartate Aminotransferase : 36.8%

These side effects were generally manageable, although the study was terminated early due to modest clinical activity and concerns regarding drug bioavailability .

Resistance Mechanisms

Research indicates that resistance to this compound can occur through mutations within the MET activation loop, particularly D1228N and Y1230C/H mutations, which confer resistance to type I MET inhibitors but remain sensitive to this compound due to its unique binding mode . This distinction highlights this compound's potential effectiveness in overcoming resistance mechanisms that limit other therapies.

Case Studies

Several case studies have documented the clinical activity of this compound in individual patients with advanced NSCLC:

- Patient A : A patient with a confirmed MET exon 14 deletion exhibited a durable partial response after treatment with this compound, demonstrating significant tumor regression.

- Patient B : Another case involved a patient who had previously received multiple lines of therapy and showed a radiographic response to this compound despite having crizotinib-resistant tumors.

These cases underscore the potential of this compound as a therapeutic option for patients with specific genetic profiles.

特性

IUPAC Name |

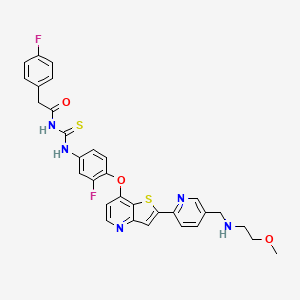

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCHYHRCBXNYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27F2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337113 | |

| Record name | Glesatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936694-12-1 | |

| Record name | Glesatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glesatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glesatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLESATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。